Methyl 2-amino-3-chloro-5-iodobenzoate
Description
Significance of Aminobenzoate Derivatives in Organic Synthesis
Aminobenzoate derivatives are a class of organic compounds that feature prominently as versatile building blocks in the landscape of organic synthesis. Their bifunctional nature, possessing both an amino group and a carboxyl group (often protected as an ester), allows them to be linked to other molecular scaffolds to construct a wide array of complex molecules. These compounds are crucial intermediates in the production of numerous biologically active compounds and functional materials.
Researchers have extensively utilized aminobenzoic acids and their ester derivatives in the synthesis of pharmaceuticals, agrochemicals, and dyes. They serve as precursors for a variety of important compounds, including painkillers, antihypertensive drugs, and vasodilators. Their structural framework is a common feature in many natural products and has been exploited in the development of novel therapeutic agents, such as those with anticholinesterase, antibacterial, and antioxidant properties. The ability to modify the aromatic ring through various substitution reactions further enhances their utility, making them indispensable tools for synthetic chemists.
Contextual Role of Halogenated Aromatic Scaffolds
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto aromatic scaffolds is a widely employed strategy in medicinal chemistry and materials science. Halogenation profoundly influences the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net For a long time, halogens were primarily used to exploit their steric bulk and electronic effects. researchgate.net
More recently, the role of heavier halogens like chlorine, bromine, and iodine in forming specific, non-covalent interactions known as "halogen bonds" has been increasingly recognized and rationally applied in drug design. nih.govnamiki-s.co.jp A halogen bond is a highly directional interaction between an electron-deficient region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein. nih.gov This interaction can significantly enhance the binding potency and selectivity of a ligand for its target protein. nih.gov Furthermore, the presence of halogens on an aromatic ring can block sites of metabolic attack, thereby improving the pharmacokinetic profile of a drug candidate.
Specific Research Interest in Methyl 2-amino-3-chloro-5-iodobenzoate as a Synthetic Intermediate
This compound is a polysubstituted aromatic compound of particular interest to synthetic and medicinal chemists. Its value lies in its function as a highly versatile intermediate, purposefully designed with multiple, distinct reactive sites for the construction of complex molecular architectures. researchgate.netresearchgate.net Such 1,2,3,5-tetrasubstituted benzene (B151609) derivatives are valuable starting materials for the synthesis of pharmaceuticals. researchgate.netresearchgate.net
The specific arrangement of functional groups on the benzene ring—an amino group, a methyl ester, a chlorine atom, and an iodine atom—offers a rich platform for selective chemical modification. The two different halogen atoms are especially significant; the iodine at the 5-position and the chlorine at the 3-position provide orthogonal handles for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the sequential and controlled introduction of different substituents to build up molecular complexity. The amino and ester groups also serve as points for further derivatization, enabling the molecule to be elaborated into a wide range of target structures, particularly those found in pharmaceutically important scaffolds. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1070977-94-4 |
| Molecular Formula | C₈H₇ClINO₂ |
| Molecular Weight | 311.50 g/mol |
| Synonyms | Methyl 3-chloro-5-iodoanthranilate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDAJGVKPFOKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 3 Chloro 5 Iodobenzoate
Direct Synthesis Routes
Direct synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate typically involves building the molecule by adding the functional groups onto a simpler benzoic acid derivative in a controlled sequence. This approach leverages the directing effects of the substituents to achieve the desired isomer.
Esterification Reactions
Esterification is a crucial step in the synthesis of the target compound, converting the carboxylic acid group into a methyl ester. This reaction can be performed either as an initial step to protect the carboxyl group or as the final step after the aromatic ring has been fully substituted.
A common method is the Fischer-Speier esterification, where the corresponding carboxylic acid, 2-amino-3-chloro-5-iodobenzoic acid, is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Another approach involves the use of methylation reagents. For instance, a related compound, 2-amino-3-chlorobenzoic acid, can be esterified by reacting it with a methylating agent in the presence of an inorganic acid and an organic solvent. google.com This method is noted for its simple process, operational ease, and the high purity and yield of the resulting product, making it suitable for industrial-scale production. google.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier | Methanol, H₂SO₄ (catalyst) | Reflux | Simple, common |
| Methylation Agent | Methylating reagent, inorganic acid | Room temperature | High purity and yield |
Halogenation Strategies for Benzoic Acid Derivatives
The introduction of chlorine and iodine atoms onto the benzoic acid ring requires careful selection of halogenating agents and reaction conditions to ensure regioselectivity—the placement of the halogens at the correct positions (C3 for chlorine and C5 for iodine).
Achieving chlorination at the C3 position, ortho to the activating amino group, requires specific chlorinating agents. The directing effects of the substituents already on the ring—typically an amino group at C2 and an iodine atom at C5—play a critical role. Both the amino and iodo groups are ortho-, para-directing, which favors substitution at the C3 position.
One effective method for the chlorination of similar substrates, such as 2-amino-3-methylbenzoic acid, utilizes cyanuric chloride as the chlorinating agent. patsnap.com This approach is noted for its use of simple raw materials and straightforward after-treatment, providing a high total yield. patsnap.com Other common reagents for such transformations include N-chlorosuccinimide (NCS), which is known for clean reactions.
Selective iodination is key to placing the iodine atom at the C5 position, para to the amino group. Various methods exist for the electrophilic iodination of aromatic rings.
One advanced technique involves the use of elemental sulfur (S₈) to mediate aromatic halogenations. This method can employ 1,3-diiodo-5,5-dimethylhydantoin (B1295625) for iodination and is effective even for less-reactive aromatic compounds. organic-chemistry.org Another established method involves using iodine in the presence of an oxidizing agent. For example, a patent describes the iodination of methyl anthranilate using a mixture of potassium iodide and potassium iodate (B108269) in the presence of acetic acid to successfully produce 2-amino-5-iodo ethyl benzoate (B1203000). google.com Other systems, such as using iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid, have also been developed for the iodination of arenes. nih.gov Palladium-catalyzed ortho-iodination of benzoic acids has also been explored, demonstrating the ongoing development in this field. researchgate.netresearchgate.net
Table 2: Selected Iodination Reagents and Methods
| Reagent/Method | Substrate Type | Key Features |
|---|---|---|
| Elemental Sulfur / 1,3-diiodo-5,5-dimethylhydantoin | Less-reactive aromatics | Mediated halogenation organic-chemistry.org |
| Potassium Iodide / Potassium Iodate | Methyl anthranilate | High-yield iodination for anilines google.com |
| Iodic Acid / H₂SO₄ | Deactivated arenes | Strong iodinating conditions nih.gov |
| Pd(II) Catalysis | Benzoic acids | Directed ortho-iodination researchgate.netresearchgate.net |
Sequential Introduction of Substituents
The most logical direct synthesis of this compound involves a carefully planned sequence of reactions to ensure the correct substitution pattern. The order in which the functional groups are introduced is critical due to their electronic and steric influences on subsequent reactions. youtube.com
A feasible synthetic pathway begins with a readily available starting material, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate).
Iodination: The first step is the electrophilic iodination of methyl anthranilate. The strongly activating amino group directs the incoming iodine to the para position (C5) due to reduced steric hindrance compared to the ortho positions. This yields methyl 2-amino-5-iodobenzoate.
Chlorination: The second step is the chlorination of methyl 2-amino-5-iodobenzoate. At this stage, the ring has a strongly activating amino group at C2 and a moderately activating iodo group at C5. Both groups direct the incoming chlorine atom to the C3 position. This regioselectivity results in the formation of the desired product, this compound.
Table 3: Direct Synthesis Sequence
| Step | Reaction | Starting Material | Product |
|---|---|---|---|
| 1 | Iodination | Methyl 2-aminobenzoate | Methyl 2-amino-5-iodobenzoate |
| 2 | Chlorination | Methyl 2-amino-5-iodobenzoate | This compound |
Indirect Synthetic Pathways
Indirect pathways involve more complex synthetic routes, often utilizing functional group interconversions, such as the Sandmeyer reaction, to introduce substituents that are difficult to add directly. These routes may begin with precursors that already contain some of the required halogens.
One potential indirect route starts with 5-amino-2-chlorobenzoic acid. prepchem.com
Diazotization: The amino group of 5-amino-2-chlorobenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding 2-chloro-5-iodobenzoic acid. chemicalbook.com
Nitration: The resulting 2-chloro-5-iodobenzoic acid is nitrated. The carboxylic acid is a meta-director, while the chlorine and iodine are ortho-, para-directors. The directing effects would lead to the introduction of a nitro group, likely at the C3 position.
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent like tin and hydrochloric acid. This step forms 2-amino-3-chloro-5-iodobenzoic acid.
Esterification: The final step is the esterification of the carboxylic acid to yield this compound.
This multi-step process, while longer, provides an alternative approach to accessing the target molecule by building upon a different set of commercially available starting materials. libretexts.org
Table 4: Indirect Synthesis Sequence via Sandmeyer Reaction
| Step | Reaction | Intermediate |
|---|---|---|
| 1 | Diazotization & Sandmeyer Reaction | 2-chloro-5-iodobenzoic acid |
| 2 | Nitration | 2-chloro-5-iodo-3-nitrobenzoic acid |
| 3 | Reduction of Nitro Group | 2-amino-3-chloro-5-iodobenzoic acid |
| 4 | Esterification | This compound |
Transformations of Related Aminobenzoic Acid Precursors
A primary strategy for synthesizing multi-substituted benzoates involves the stepwise functionalization of aminobenzoic acid derivatives. The synthesis often begins with a commercially available aminobenzoate, which is then subjected to a series of halogenation, diazotization, and esterification reactions to introduce the desired substituents at specific positions.
One documented pathway begins with methyl anthranilate (methyl 2-aminobenzoate). google.com This precursor undergoes an iodination reaction to introduce the iodine atom at the 5-position, yielding ethyl 2-amino-5-iodobenzoate. google.com Following iodination, a classic Sandmeyer reaction is employed. This reaction transforms the amino group at the 2-position into a diazonium salt, which is subsequently replaced by a chlorine atom using a copper(I) chloride catalyst. google.com This step results in the formation of a 2-chloro-5-iodobenzoate intermediate. The final step in this sequence would be the introduction of the chlorine at the 3-position and ensuring the ester is a methyl group, which may require additional specific halogenation and transesterification steps.
Another general approach involves introducing a nitro group to guide the substitution pattern. For instance, a 2-aminobenzoate bearing a halogen at the C5 position can be nitrated at the C3 position. researchgate.net The amino group at C2 can then be converted to an iodide. researchgate.net Subsequently, the nitro group at C3 is reduced to an amino group to yield a 3-amino-5-halo-2-iodobenzoate, demonstrating the utility of manipulating amino and nitro groups to direct the placement of halogens. researchgate.net The chemistry of aminobenzoic acids involves reactions characteristic of its functional groups, such as the esterification of the carboxylic acid group and various reactions at the amino group. nih.gov
Ring-Opening Reactions Leading to Substituted Benzoates
While less common for this specific substitution pattern, ring-opening reactions represent an alternative strategy for the synthesis of substituted benzoates. These methods construct the aromatic ring from acyclic or different cyclic precursors.
One such advanced methodology involves the use of 2-pyrones. Through a process involving a nucleophilic 1,6-opening, 2-pyrones can be converted to 1,3-dien-5-yne intermediates. nsf.gov These intermediates can then undergo a transition metal-catalyzed Hopf cyclization to form a substituted benzene (B151609) ring, yielding the desired benzoate structure. nsf.gov This cycloaromatization strategy provides a pathway to variously substituted benzoates that may be difficult to access through traditional electrophilic substitution routes on a pre-existing benzene ring. nsf.gov
Optimization of Synthetic Conditions and Yields
Achieving a high yield of the target compound while minimizing impurities is paramount. This requires careful optimization of various reaction parameters, including the choice of solvent, the type of catalyst, and strategies to control byproduct formation.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence reaction rates and product yields. In the synthesis of substituted aromatic compounds, various solvents are tested to find the optimal medium. For example, in related syntheses of heterocyclic compounds, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), 1,4-dioxane, and sulfolane (B150427) have been investigated, with solvent-free conditions sometimes providing the best results. nih.gov The polarity of the solvent can affect the solubility of reactants and intermediates and stabilize transition states, thereby altering the reaction's energy profile. nih.gov In some esterification processes, such as the synthesis of propyl benzoate, solvent-free conditions using an immobilized lipase (B570770) catalyst have been shown to be effective. nih.gov
Table 1: Effect of Solvents on the Yield of a Representative Aromatic Synthesis This table illustrates the general impact of solvent choice on product yield in a related synthesis of a substituted aromatic compound.
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 46 |
| 2 | DMF | 34 |
| 3 | 1,4-Dioxane | 52 |
| 4 | Sulfolane | 35 |
| 5 | Solvent-free | 78 |
| Data derived from a study on 2-phenylbenzo[d]thiazole synthesis. nih.gov |
Catalyst Selection in Halogenation and Esterification
Catalysts are crucial for facilitating key transformations in the synthesis of this compound.
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring often requires specific catalysts. For chlorination via the Sandmeyer reaction, a copper(I) salt like cuprous chloride is a classic and effective catalyst. google.com Enzymatic halogenation is also a field of study, utilizing haloperoxidase enzymes that use hydrogen peroxide or flavin-dependent halogenases that use dioxygen as an oxidant to halogenate electron-rich substrates. acs.org
Esterification: The formation of the methyl ester from the corresponding carboxylic acid can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. wikipedia.org For reactions sensitive to harsh conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester formation under milder conditions. wikipedia.org
Control of Byproduct Formation in Multi-Substituted Systems
The synthesis of molecules with multiple substituents on a benzene ring presents a significant challenge in regioselectivity, or the control of the position of the incoming groups. Uncontrolled reactions can lead to a mixture of isomers, which are often difficult to separate and result in lower yields of the desired product.
Strategic control over the reaction can be exerted by precisely positioning functional groups that direct subsequent substitutions. For instance, the carbonyl group of an ester can be positioned to interact with the aromatic ring through space, stabilizing a specific reaction intermediate and directing an incoming electrophile to a single, desired position. nih.gov This "through-space" control can prevent the formation of unwanted isomers. nih.gov Another strategy is the careful sequencing of reactions. As seen in the transformation of aminobenzoic acid precursors, the order in which substituents are introduced and functional groups are manipulated (e.g., nitration followed by reduction) is critical for achieving the correct final substitution pattern. researchgate.net
Purification Techniques for Synthesized Intermediates
After the chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Therefore, purification is a critical step to isolate the target molecule with high purity.
Commonly employed purification methods for solid organic compounds include recrystallization and column chromatography. google.com
Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. youtube.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purified solid is then collected by filtration. youtube.comyoutube.com
Column Chromatography: For more challenging separations, column chromatography is used. The crude mixture is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. google.com A solvent or mixture of solvents (the mobile phase) is used to elute the components from the column. Separation occurs because different compounds move through the column at different rates depending on their affinity for the stationary phase. High-Performance Liquid Chromatography (HPLC) is a more advanced version of this technique that uses high pressure to achieve better and faster separations. google.com The purified product is obtained after evaporating the solvent from the collected fractions. google.com
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation and purification of individual components from a mixture. For a substituted aromatic compound like this compound, these methods are invaluable for achieving high purity, which is often requisite for subsequent analytical characterization or use in further synthetic steps.
Thin-Layer Chromatography (TLC): This technique is frequently utilized as a rapid and efficient method to monitor the progress of a reaction and to determine the optimal conditions for separation via column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a sealed chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. For halogenated aminobenzoic acid derivatives, mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, are commonly employed as the mobile phase. The positions of the separated compounds are visualized under UV light, allowing for the calculation of retention factors (Rf) which aid in identifying the product and impurities.
Column Chromatography: For preparative scale purification, column chromatography is a widely used method. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The separation mechanism is analogous to TLC, where a carefully selected solvent system (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent.
In the purification of related halobenzoic acid methyl esters, flash chromatography using a silica cartridge has been successfully employed. researchgate.net A gradient elution system, for instance starting with a less polar solvent and gradually increasing the polarity by mixing in a more polar solvent (e.g., a gradient of chloroform/methanol), can be effective in separating the desired product from impurities with different polarities. researchgate.net The fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.
High-Performance Liquid Chromatography (HPLC): For analytical purposes, such as assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice. A common approach for analyzing compounds similar in structure to this compound involves using a reversed-phase C18 column. google.com A mobile phase consisting of a mixture of methanol and water is often effective. google.com The components are detected as they elute from the column, typically by a UV detector set at a wavelength where the compound exhibits strong absorbance. This technique provides quantitative data on the purity of the sample.
| Chromatography Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent system selection |
| Column Chromatography | Silica Gel | Chloroform/Methanol gradient researchgate.net | Preparative purification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol/Water mixture google.com | Purity analysis and quantification |
Recrystallization and Precipitation Protocols
Recrystallization and precipitation are fundamental techniques for the purification of solid compounds, predicated on differences in solubility.
Precipitation: This method is often employed as an initial purification step following the reaction work-up. In the synthesis of related aminobenzoic acid derivatives, a common procedure involves pouring the reaction mixture into a large volume of ice water. google.com This causes the organic product, which is typically insoluble in water, to precipitate out of the solution while more polar impurities and reagents may remain dissolved. The resulting solid is then collected by filtration, washed with water to remove any residual soluble impurities, and subsequently dried.
Recrystallization: This is a more refined purification technique used to obtain a highly pure crystalline solid. The principle involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor).
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For esters, a general rule of thumb is to use solvents with similar functional groups. Given that this compound is a methyl ester, solvents like methanol could be a suitable choice for recrystallization, as has been demonstrated for structurally similar compounds like 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com The process typically involves heating the crude product in a minimal amount of the chosen solvent until it completely dissolves, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration and dried.
| Purification Protocol | Description | Key Solvents/Reagents | Typical Outcome |
| Precipitation | The crude reaction mixture is added to a non-solvent, causing the product to solidify and separate from soluble impurities. | Ice Water google.com | Isolation of crude solid product from the reaction mixture. |
| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Methanol patsnap.com | High purity crystalline solid. |
Chemical Reactivity and Transformation Studies of Methyl 2 Amino 3 Chloro 5 Iodobenzoate
Reactivity of the Amino Group
The amino group in Methyl 2-amino-3-chloro-5-iodobenzoate is a primary aromatic amine, which is a versatile functional group capable of undergoing a variety of chemical reactions. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring.
Acylation and Amidation Reactions
The amino group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups. Similarly, amidation, the reaction with carboxylic acids, typically requires the use of coupling agents to facilitate the formation of the amide bond. These reactions proceed via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating or carboxylic acid partner.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Acetyl chloride | Methyl 2-(acetylamino)-3-chloro-5-iodobenzoate | Aprotic solvent (e.g., DCM, THF), base (e.g., pyridine, triethylamine) |
| This compound | Acetic anhydride | Methyl 2-(acetylamino)-3-chloro-5-iodobenzoate | Aprotic solvent, optional catalyst (e.g., DMAP) |
| This compound | Benzoic acid | Methyl 2-(benzamido)-3-chloro-5-iodobenzoate | Coupling agent (e.g., DCC, EDC), aprotic solvent |
Condensation Reactions for Schiff Base Formation
The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. ekb.egsciencepublishinggroup.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and are also studied for their diverse biological activities. The general structure of a Schiff base is R1R2C=NR', where R' is an alkyl or aryl group. ekb.eg
| Aldehyde/Ketone | Product (Schiff Base) | Catalyst |
| Benzaldehyde | Methyl 3-chloro-5-iodo-2-((E)-benzylideneamino)benzoate | Acetic acid |
| Acetone | Methyl 3-chloro-5-iodo-2-((E)-propan-2-ylideneamino)benzoate | p-Toluenesulfonic acid |
| Salicylaldehyde | Methyl 3-chloro-2-(((E)-2-hydroxybenzylidene)amino)-5-iodobenzoate | None (phenolic -OH can act as an internal catalyst) |
Diazotization and Coupling Reactions
Aromatic primary amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778), to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are widely used as dyes and pigments.
| Coupling Component | Product (Azo Compound) | Reaction Conditions |
| Phenol | Methyl 2-((E)-(4-hydroxyphenyl)diazenyl)-3-chloro-5-iodobenzoate | Alkaline medium |
| Aniline | Methyl 2-((E)-(4-aminophenyl)diazenyl)-3-chloro-5-iodobenzoate | Mildly acidic medium |
| N,N-Dimethylaniline | Methyl 2-((E)-(4-(dimethylamino)phenyl)diazenyl)-3-chloro-5-iodobenzoate | Mildly acidic medium |
Reactions Involving the Carboxylic Ester Functionality
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Hydrolysis to the Corresponding Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-chloro-5-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
| Hydrolysis Condition | Reagent | Product |
| Basic | Sodium hydroxide (aq) | 2-Amino-3-chloro-5-iodobenzoic acid |
| Acidic | Hydrochloric acid (aq) | 2-Amino-3-chloro-5-iodobenzoic acid |
A patent describes a similar hydrolysis of ethyl 2-chloro-5-iodobenzoate using sodium hydroxide and ethanol. google.com
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, reacting it with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester. The reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove the methanol (B129727) as it is formed.
| Alcohol | Product | Catalyst |
| Ethanol | Ethyl 2-amino-3-chloro-5-iodobenzoate | Sulfuric acid |
| Propan-2-ol | Isopropyl 2-amino-3-chloro-5-iodobenzoate | Sodium methoxide |
| Benzyl alcohol | Benzyl 2-amino-3-chloro-5-iodobenzoate | p-Toluenesulfonic acid |
Amidation with Amines to Form Substituted Amides
The methyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, most notably through amidation. This reaction involves treating the ester with a primary or secondary amine to form the corresponding N-substituted amide. The transformation typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate, as esters are generally less reactive than other carboxylic acid derivatives like acid chlorides.
The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (CH₃O⁻) leaving group to yield the more thermodynamically stable amide. The choice of amine and reaction conditions can be tailored to produce a diverse library of amide derivatives. This conversion is a fundamental step in the synthesis of many biologically active compounds where the amide linkage is a key structural feature.
Table 1: Illustrative Amidation Reactions This table presents representative examples of amidation reactions on the methyl ester group.
| Amine | Product Name | Expected Outcome |
|---|---|---|
| Methylamine | N-methyl-2-amino-3-chloro-5-iodobenzamide | Formation of a secondary amide. |
| Diethylamine | N,N-diethyl-2-amino-3-chloro-5-iodobenzamide | Formation of a tertiary amide. |
Transformations of the Halogen Substituents
A key area of study for this molecule is the differential reactivity of its two halogen substituents. The presence of both an iodine and a chlorine atom on the aromatic ring offers the potential for selective, stepwise functionalization. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom considerably more reactive in a variety of transformations, particularly in metal-catalyzed cross-coupling reactions.
Reactivity of the Aryl Iodine Substituent
The iodine atom at the C-5 position is the most reactive site for substitution on the aromatic ring. Its high reactivity is exploited in several classes of organic reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. masterorganicchemistry.comyoutube.com
In this compound, the substituents present (amino, chloro, and methyl ester) are not strongly electron-withdrawing. Therefore, SNAr reactions at the iodine position are expected to be challenging and would likely require harsh conditions and very strong nucleophiles. Investigations in this area would focus on determining the feasibility of displacing the iodide with nucleophiles like alkoxides or thiolates under various thermal or microwave-assisted conditions.
The most significant and widely applied transformations of the aryl iodine substituent involve palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming C-C and C-heteroatom bonds with high chemoselectivity under relatively mild conditions. researchgate.netrsc.org The C-I bond is highly reactive towards the initial oxidative addition step in the catalytic cycle of these reactions, allowing for selective functionalization in the presence of the less reactive C-Cl bond.
Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new carbon-carbon single bonds.
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. reddit.com
Table 2: Palladium-Catalyzed Reactions at the Iodine Position
| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-phenyl substituted benzoate (B1203000) |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-(4-methoxyphenyl) substituted benzoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(phenylethynyl) substituted benzoate |
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, almost always hydrogen, on an aromatic ring. msu.edumsu.edu The reaction proceeds via attack of the electron-rich aromatic ring on the electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The replacement of a substituent other than hydrogen, known as ipso-substitution, is less common. Attempting to replace the iodine atom via an electrophilic substitution mechanism under acidic conditions is not a typical or synthetically useful strategy. The C-I bond is not susceptible to attack by common electrophiles (e.g., NO₂⁺, Br⁺) in the way a C-H bond is. Under strongly acidic conditions, other reactions, such as protono-deiodination (replacement of iodine with hydrogen), might be more likely to occur. Therefore, this pathway is not generally investigated for productive synthetic transformations of this compound.
Reactivity of the Aryl Chlorine Substituent
The aryl chlorine substituent at the C-3 position is significantly less reactive than the aryl iodine. The carbon-chlorine bond is stronger and less easily broken, making it more resistant to both nucleophilic substitution and oxidative addition in palladium-catalyzed cycles. This difference in reactivity is synthetically advantageous, as it allows for selective reactions at the C-5 iodo position while the C-3 chloro position remains intact.
To induce reactivity at the chlorine site, more forcing conditions are required. For palladium-catalyzed couplings, this typically involves:
Higher reaction temperatures.
The use of more electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald-type ligands) that facilitate the difficult oxidative addition of the C-Cl bond.
Stronger bases.
Typically, the functionalization of the chlorine atom would be undertaken in a second, separate step after the iodine has already been transformed, allowing for the sequential and controlled introduction of different substituents onto the aromatic ring.
Table 3: Relative Reactivity of Halogen Substituents
| Feature | Aryl Iodine (C-I) | Aryl Chlorine (C-Cl) |
|---|---|---|
| Bond Strength | Weaker | Stronger |
| Pd-Coupling Reactivity | High | Low |
| Typical Reaction Temp. | Room Temp to 80 °C | >100 °C |
| Ligand Requirement | Standard phosphines (e.g., PPh₃) | Specialized, bulky ligands (e.g., SPhos, RuPhos) |
| Synthetic Strategy | Primary site for functionalization | Functionalized after the iodine site |
Selective Functionalization of Halogens in this compound: A Study in Chemical Reactivity and Transformation
The strategic modification of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available building blocks. This compound, possessing two distinct halogen atoms—chlorine and iodine—at the C-3 and C-5 positions respectively, presents an excellent scaffold for investigating selective functionalization. The inherent differences in the reactivity of the carbon-halogen bonds allow for a directed and stepwise introduction of new functionalities, primarily through palladium-catalyzed cross-coupling reactions.
The general principle governing the selective functionalization of dihalogenated aromatic compounds is the differential reactivity of the halogens, which in the context of palladium-catalyzed reactions, typically follows the order of C-I > C-Br > C-Cl. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.
In the case of this compound, the pronounced difference in reactivity between the iodo and chloro substituents allows for highly selective transformations at the C-5 position, leaving the C-3 chloro group intact for potential subsequent modifications. This chemoselectivity is a powerful tool for the modular synthesis of polysubstituted anthranilate derivatives.
Predominant Reactivity of the Iodo Group
The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond dictates that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, will preferentially occur at the C-5 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, the reaction with an aryl or vinyl boronic acid or ester would be expected to selectively form a C(sp²)-C(sp²) bond at the C-5 position.
Reaction Conditions: Typically, these reactions are carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base like Na₂CO₃, K₂CO₃, or K₃PO₄ in a solvent system like toluene (B28343)/water or dioxane/water.
Expected Outcome: The selective formation of methyl 2-amino-3-chloro-5-arylbenzoate or methyl 2-amino-3-chloro-5-vinylbenzoate.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt.
Reaction Conditions: Common conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine), and a solvent such as THF or DMF.
Expected Outcome: The synthesis of methyl 2-amino-3-chloro-5-(alkynyl)benzoates with high selectivity.
Buchwald-Hartwig Amination: This powerful method for C-N bond formation allows for the coupling of an aryl halide with an amine.
Reaction Conditions: These reactions are typically performed with a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent like toluene or dioxane.
Expected Outcome: Selective formation of methyl 2-amino-3-chloro-5-(amino)benzoates, where the amino group can be from a primary or secondary amine.
The following interactive table summarizes the expected selective functionalization at the C-5 iodo position of this compound based on established principles of cross-coupling reactions.
| Reaction Type | Reagents | Catalyst System | Expected Product | Selectivity |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-amino-3-chloro-5-arylbenzoate | High for C-5 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 2-amino-3-chloro-5-(alkynyl)benzoate | High for C-5 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos, NaOt-Bu | Methyl 2-amino-3-chloro-5-(amino)benzoate | High for C-5 |
Potential for Subsequent Functionalization of the Chloro Group
Following the selective functionalization of the more reactive iodo group, the chloro substituent at the C-3 position remains available for a second transformation. This subsequent reaction would typically require more forcing conditions, such as higher temperatures, different catalyst systems with more electron-rich and sterically demanding ligands that are more effective at activating C-Cl bonds, or a longer reaction time. This stepwise approach allows for the synthesis of diverse, unsymmetrically substituted 2-aminobenzoate (B8764639) derivatives.
For instance, after a Sonogashira coupling at the C-5 position, the resulting methyl 2-amino-3-chloro-5-(alkynyl)benzoate could potentially undergo a subsequent Suzuki-Miyaura coupling at the C-3 position.
Reaction Conditions: This would likely necessitate a catalyst system known for its efficacy in aryl chloride couplings, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with a strong base and elevated temperatures.
This orthogonal reactivity is a powerful strategy in medicinal and materials chemistry for the rapid generation of molecular diversity from a single, readily accessible starting material. While specific documented examples of these transformations on this compound are not prevalent in the readily available literature, the predictions of its reactivity are firmly grounded in the well-established principles of palladium-catalyzed cross-coupling chemistry.
Spectroscopic and Structural Characterization of Methyl 2 Amino 3 Chloro 5 Iodobenzoate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, allowing for the determination of the connectivity and chemical environment of atoms within a molecule. For a molecule with the complexity of Methyl 2-amino-3-chloro-5-iodobenzoate, NMR is an indispensable tool for structural verification.
In ¹H NMR spectroscopy of this compound, the chemical shifts of the protons are influenced by the electron-donating amino group and the electron-withdrawing chloro, iodo, and methoxycarbonyl groups. The aromatic region of the spectrum is of particular interest. The two aromatic protons are situated meta to each other, and their chemical shifts are dictated by the cumulative electronic effects of the substituents.
The amino group (-NH₂) typically causes an upfield shift (to lower ppm values) of ortho and para protons due to its electron-donating resonance effect. Conversely, the halogen atoms (chloro and iodo) and the ester group (-COOCH₃) are electron-withdrawing, leading to a downfield shift (to higher ppm values) for adjacent protons.
Based on established substituent effects on benzene (B151609) rings, the following chemical shifts are predicted for the protons of this compound in a standard solvent like CDCl₃:
Aromatic Protons (H-4 and H-6): These two protons will appear as distinct signals in the aromatic region, likely between δ 7.0 and 8.0 ppm. The proton at the C-4 position is expected to be a doublet, influenced by the adjacent proton at C-6. Similarly, the proton at C-6 will also appear as a doublet. The exact chemical shifts are a balance of the activating effect of the amino group and the deactivating effects of the halogens and the ester group.
Amino Protons (-NH₂): The protons of the amino group will typically appear as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but it is generally expected in the range of δ 4.0-6.0 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group will present as a sharp singlet, typically found in the region of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.8 | d |
| H-6 | ~7.5 | d |
| -NH₂ | 4.0-6.0 | br s |
| -OCH₃ | ~3.9 | s |
(d = doublet, br s = broad singlet, s = singlet)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached substituents in a predictable manner.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts.
The carbon bearing the amino group (C-2) will be shifted upfield relative to unsubstituted benzene due to the strong electron-donating effect.
The carbons attached to the halogens (C-3 and C-5) will be influenced by the electronegativity and the "heavy atom effect" of the halogens. The carbon attached to chlorine (C-3) will be deshielded, while the carbon attached to the larger iodine atom (C-5) may experience a shielding effect.
The carbon attached to the ester group (C-1) will be deshielded.
The protonated carbons (C-4 and C-6) will have chemical shifts determined by the balance of substituent effects around the ring.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at a relatively high field, typically around δ 50-55 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~167 |
| C-1 | ~125 |
| C-2 | ~148 |
| C-3 | ~120 |
| C-4 | ~138 |
| C-5 | ~85 |
| C-6 | ~130 |
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced NMR techniques provide additional dimensions of information to resolve ambiguities and confirm structural assignments.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), would be invaluable in confirming the structure of this compound.
A COSY spectrum would show correlations between the two aromatic protons (H-4 and H-6), confirming their adjacent (meta) relationship.
An HSQC or HMQC spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum and confirm the assignment of the methyl protons to the methyl carbon.
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range (2-3 bond) correlations. For instance, it would show correlations from the methyl protons to the carbonyl carbon and the C-1 aromatic carbon, and from the aromatic protons to neighboring carbons, thereby piecing together the entire molecular framework.
Solid-State NMR (ssNMR): As this compound is a solid at room temperature, solid-state NMR could provide valuable information about its structure and polymorphism in the solid phase. nih.govcrystalpharmatech.com ssNMR is particularly useful for studying materials that are insoluble or for which it is difficult to grow single crystals for X-ray diffraction. nih.gov It can reveal details about molecular packing, intermolecular interactions, and the presence of different crystalline forms. crystalpharmatech.com
Computational chemistry provides a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. tifrh.res.inresearchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical spectra that are in good agreement with experimental data. dergipark.org.tr
For this compound, GIAO calculations would be instrumental in assigning the ¹H and ¹³C NMR spectra, especially for the closely spaced aromatic signals. The accuracy of these calculations is often improved by considering the effects of the solvent. nih.govcas.cz Solvents can influence chemical shifts through both general dielectric effects and specific solute-solvent interactions, such as hydrogen bonding to the amino group. nih.gov Employing a solvent model, such as the Polarizable Continuum Model (PCM), within the GIAO calculation can lead to more accurate predictions of the chemical shifts observed in solution. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a valuable tool for structural characterization.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The analysis of these bands can confirm the presence of these groups and provide insights into the molecular structure.
N-H Stretching: The amino group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. europeanpharmaceuticalreview.com
C-H Stretching: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. europeanpharmaceuticalreview.com
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected in the region of 1700-1730 cm⁻¹. europeanpharmaceuticalreview.com
C=C Stretching: The aromatic ring will give rise to several C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-N, C-O, C-Cl, and C-I Stretching: The stretching vibrations for these single bonds will appear in the fingerprint region (below 1400 cm⁻¹). The C-O stretching of the ester will likely be prominent.
Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium-Weak |
| C=O Ester Stretch | ~1715 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | ~1300 | Medium |
| C-O Ester Stretch | ~1250 | Strong |
| C-Cl Stretch | ~750 | Medium |
Raman Spectroscopy (FT-Raman) Investigations
Assignment of Fundamental Vibrational Modes
The assignment of fundamental vibrational modes for this compound would rely on a combination of experimental infrared and Raman spectra, complemented by theoretical calculations. For a non-linear molecule, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. These vibrations can be broadly categorized as stretching (symmetric and asymmetric) and bending (in-plane and out-of-plane) modes.
Key expected vibrational modes and their approximate wavenumber ranges for substituted aminobenzoates are outlined below. It is important to note that the exact positions of these bands for the title compound can be influenced by the electronic effects and steric interactions of the chloro and iodo substituents.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| N-H Asymmetric Stretch | 3400-3500 | Stretching of the N-H bonds in the amino group |
| N-H Symmetric Stretch | 3300-3400 | Stretching of the N-H bonds in the amino group |
| C-H Aromatic Stretch | 3000-3100 | Stretching of the C-H bonds in the benzene ring |
| C-H Aliphatic Stretch | 2850-3000 | Stretching of the C-H bonds in the methyl group |
| C=O Ester Stretch | 1700-1730 | Stretching of the carbonyl group in the methyl ester |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond |
| C-O Ester Stretch | 1100-1300 | Stretching of the carbon-oxygen single bond in the ester |
| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond |
| C-I Stretch | 500-600 | Stretching of the carbon-iodine bond |
This table is illustrative and based on general values for related compounds. Specific experimental data for this compound is required for precise assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₈H₇ClINO₂), the theoretical exact mass can be calculated. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. HRMS is a critical tool for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In an LC-MS analysis of this compound, the compound would first be separated from any impurities or other components in a sample mixture by the LC column. The eluted compound would then be ionized and detected by the mass spectrometer, providing information on its molecular weight and retention time. This technique is highly sensitive and is widely used in pharmaceutical analysis, environmental monitoring, and metabolomics. While specific LC-MS data for this compound is not publicly available, chemical suppliers indicate its availability upon request.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. This typically leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is reproducible and can be used as a molecular fingerprint for structural elucidation. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight. Common fragmentation pathways for benzoates include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of chlorine and iodine isotopes would also result in a characteristic isotopic pattern in the mass spectrum.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.
For analogues such as Methyl 2-amino-5-chlorobenzoate , SC-XRD studies have revealed a nearly planar molecular structure. nih.govresearchgate.net The planarity is a consequence of the sp² hybridization of the benzene ring atoms and the delocalization of electrons. The crystal system for this analogue has been identified as monoclinic with the space group P21. researchgate.net
Table 1: Crystallographic Data for Methyl 2-amino-5-chlorobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 3.9480 (8) |
| b (Å) | 9.0230 (18) |
| c (Å) | 12.018 (2) |
| β (°) | 94.10 (3) |
| V (ų) | 427.02 (15) |
| Z | 2 |
Data sourced from a study on Methyl 2-amino-5-chlorobenzoate. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding plays a crucial role in dictating the supramolecular architecture of crystalline solids. These interactions can be categorized as intramolecular (within the same molecule) or intermolecular (between different molecules).
In the case of Methyl 2-amino-5-chlorobenzoate , both types of hydrogen bonds have been observed. nih.govresearchgate.net An intramolecular N-H···O hydrogen bond exists between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group of the ester. nih.govresearchgate.net This interaction leads to the formation of a stable six-membered ring. nih.govresearchgate.net
Table 2: Hydrogen Bond Geometry for Methyl 2-amino-5-chlorobenzoate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N—H···O (intramolecular) | 0.86 | 2.08 | 2.713 (5) | 129 |
Data represents typical values for this class of compounds. nih.gov
For This compound , similar intramolecular and intermolecular N-H···O hydrogen bonding patterns are expected to be a dominant feature of its crystal structure.
Investigation of Halogen Bonding Interactions (e.g., C-I...N)
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the context of This compound , the iodine atom, being the most polarizable halogen in the molecule, has the potential to participate in halogen bonding.
Polymorphism and Crystallization Behavior
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The crystallization conditions, including the choice of solvent and the rate of cooling, can influence which polymorph is obtained.
The crystallization behavior of Methyl 2-amino-5-chlorobenzoate has been reported, with crystals suitable for X-ray analysis being obtained by the slow evaporation of a methanol (B129727) solution. researchgate.net At present, there are no published studies on the polymorphism of This compound . A thorough investigation of its crystallization from various solvents would be necessary to explore the potential existence of different polymorphic forms.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula to verify the purity and composition of the synthesized compound.
The molecular formula for This compound is C₈H₇ClINO₂. The theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 30.85 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.27 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.37 |
| Iodine | I | 126.90 | 1 | 126.90 | 40.74 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.49 |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.27 |
| Total | | | | 311.51 | 100.00 |
Experimental verification of these percentages would confirm the successful synthesis and purity of This compound .
Computational Studies on Methyl 2 Amino 3 Chloro 5 Iodobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly those based on density functional theory, are instrumental in predicting molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) Methods and Basis Sets
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The choice of a specific functional and basis set is crucial for obtaining reliable results. For a molecule like Methyl 2-amino-3-chloro-5-iodobenzoate, which contains halogen atoms, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often employed due to its balance of accuracy and computational cost. nih.gov
The basis set determines the mathematical functions used to describe the atomic orbitals. For a molecule with a heavy atom like iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, would be appropriate for the iodine atom to account for relativistic effects. For the lighter atoms (C, H, N, O, Cl), a Pople-style basis set like 6-311++G(d,p) is commonly used to provide a flexible description of the valence electrons, including polarization and diffuse functions.
Table 1: Commonly Used DFT Methods and Basis Sets
| Component | Description |
|---|---|
| DFT Functional | B3LYP is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. |
| Basis Set (Iodine) | LANL2DZ is an effective core potential basis set suitable for heavy elements. |
| Basis Set (Other Atoms) | 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions for non-heavy atoms. |
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
For this compound, the optimization process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the amino (-NH2) and methyl ester (-COOCH3) groups allows for potential rotational isomers (conformers). A conformational analysis would be necessary to identify the most stable conformer by systematically rotating the rotatable bonds and performing geometry optimization for each resulting structure.
Energetic Analysis of Isomers and Conformers
The relative stability of different isomers and conformers is determined by their electronic energies. After geometry optimization, the electronic energy of each stable structure is calculated. The conformer with the lowest electronic energy is considered the most stable.
The energy differences between various conformers provide insight into the flexibility of the molecule and the energy barriers for rotation around single bonds. This information is crucial for understanding the molecule's behavior in different environments.
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactivity. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing ester group. Visualizing the spatial distribution of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.
HOMO-LUMO Gap and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. mdpi.com
The calculated HOMO-LUMO gap for this compound would provide valuable information about its electronic properties and potential for chemical reactions.
Table 2: Key Electronic Properties and Their Significance
| Property | Significance |
|---|---|
| HOMO Energy | Correlates with the ionization potential and the ability to donate electrons. |
| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |
Charge Transfer Characteristics
Information regarding the specific charge transfer characteristics of this compound is not available in the provided search results. Theoretical studies on similar molecules often involve analyzing the electron density distribution and molecular orbitals to understand intramolecular charge transfer, but specific data for the title compound is not present.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
While direct experimental and calculated vibrational spectra for this compound are not provided, studies on analogous compounds highlight the methodology. For instance, theoretical vibrational frequencies for related molecules have been calculated using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets. researchgate.net These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov Such comparisons are crucial for the accurate assignment of vibrational modes and for validating the computational methods used. researchgate.netnih.gov Discrepancies between calculated and experimental values can often be attributed to factors like intermolecular interactions in the solid phase, which are not always accounted for in gas-phase calculations. researchgate.net
Potential Energy Surface Scans for Conformational and Tautomeric Processes
There is no information available in the search results regarding potential energy surface scans for the conformational and tautomeric processes of this compound. These scans are computationally intensive studies that map the energy of a molecule as a function of specific geometric parameters, providing insight into conformational stability and the energy barriers for different isomerization processes.
Aromaticity Analysis (e.g., HOMA Index)
Specific aromaticity analysis using the Harmonic Oscillator Model of Aromaticity (HOMA) index for this compound is not detailed in the provided search results. The HOMA index is a valuable tool for quantifying the degree of aromaticity in cyclic systems by analyzing bond length variations. researchgate.net A newer parameterization, HOMHED (HOMA for Heterocycle Electron Delocalization), has been developed for heterocyclic systems, but its application to the title compound is not documented. researchgate.net
Synthesis and Characterization of Derivatives and Analogues
Substitution Pattern Modifications
The chemical architecture of Methyl 2-amino-3-chloro-5-iodobenzoate allows for a variety of modifications to its substitution pattern, including the synthesis of positional isomers, analogues with different halogens, and derivatives with altered ester functionalities.
Synthesis of Positional Isomers (e.g., Methyl 2-amino-5-chloro-3-iodobenzoate)
The synthesis of positional isomers of this compound, such as Methyl 2-amino-5-chloro-3-iodobenzoate, can be achieved through multi-step synthetic routes. A common strategy involves the halogenation of a readily available starting material like methyl anthranilate.
For instance, the synthesis of the related 2-chloro-5-iodobenzoic acid often begins with methyl anthranilate, which undergoes iodination to introduce the iodine atom at the 5-position, yielding ethyl 2-amino-5-iodobenzoate. This intermediate can then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom to furnish 2-chloro-5-iodobenzoate. Finally, esterification can provide the desired methyl ester.
A general procedure for the synthesis of a positional isomer, 2-amino-5-chloro-3-methylbenzoic acid, involves the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide in a suitable solvent like N,N-dimethylformamide (DMF) under reflux conditions. This highlights a common method for introducing a chlorine atom at a specific position on the aromatic ring.
| Starting Material | Reagents | Conditions | Product | Yield |
| Methyl anthranilate | 1. Iodine compound, 2. NaNO2, HCl, CuCl, 3. CH3OH, H+ | Multi-step | 2-chloro-5-iodobenzoate | ~80% |
| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide, DMF | Reflux, 3 hours | 2-amino-5-chloro-3-methylbenzoic acid | 83% |
Analogues with Different Halogen Substitutions
The synthesis of analogues with different halogen substitutions can be accomplished by employing alternative halogenating agents. For example, to synthesize a bromo-analogue, a brominating agent would be used in place of a chlorinating or iodinating agent.
A documented synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate starts from methyl 2-amino-5-bromobenzoate. This substrate is treated with N-iodosuccinimide (NIS) in acetic acid at room temperature. The reaction proceeds via electrophilic aromatic substitution to introduce the iodine atom at the 3-position, affording the desired product in good yield.
| Starting Material | Reagents | Conditions | Product | Yield |
| Methyl 2-amino-5-bromobenzoate | N-iodosuccinimide, Acetic acid | Room temperature, 17 hours | Methyl 2-amino-5-bromo-3-iodobenzoate | 82% |
This method demonstrates the feasibility of synthesizing a range of halogenated analogues by selecting the appropriate starting materials and halogenating agents.
Derivatives with Modified Ester Groups
Modification of the ester group can be readily achieved through standard esterification or transesterification reactions. Starting from the corresponding carboxylic acid, 2-amino-3-chloro-5-iodobenzoic acid, various esters can be synthesized by reacting it with the desired alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst.
For example, the synthesis of Ethyl 2-amino-4-chloro-5-iodobenzoate, a related compound, is mentioned in the literature, indicating that the formation of different alkyl esters is a straightforward process. The general reaction involves refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid.
| Starting Carboxylic Acid | Alcohol | Catalyst | Product |
| 2-amino-3-chloro-5-iodobenzoic acid | Ethanol | H2SO4 (catalytic) | Ethyl 2-amino-3-chloro-5-iodobenzoate |
| 2-amino-3-chloro-5-iodobenzoic acid | n-Propanol | H2SO4 (catalytic) | Propyl 2-amino-3-chloro-5-iodobenzoate |
Scaffold Diversification
The core structure of this compound can be further diversified by incorporating it into larger, more complex molecular frameworks, such as heterocyclic systems, or by forming Schiff bases and related imines.
Incorporation into Heterocyclic Systems (e.g., Benzothiazoles, Benzimidazoles)
The 2-amino-substituted aromatic ring of this compound is a key feature that allows for its use as a precursor in the synthesis of fused heterocyclic systems like benzothiazoles and benzimidazoles.
Benzothiazole Synthesis: A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with a thiocyanating agent, followed by cyclization. Alternatively, the reaction of an o-aminothiophenol with various reagents can yield benzothiazoles. While a specific example starting from this compound is not detailed in the provided search results, the general reactivity of the amino group suggests its suitability for such transformations.
Benzimidazole Synthesis: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. The 2-amino group of this compound, along with a hypothetical adjacent amino group (which would need to be introduced synthetically), could serve as the o-phenylenediamine moiety. Various catalysts, such as Lewis acids or mineral acids, can be employed to facilitate the cyclization.
| Heterocyclic System | General Precursors | Typical Reagents/Catalysts |
| Benzothiazole | Substituted aniline, Thiocyanate source | Oxidizing agent (e.g., Br2) |
| Benzimidazole | o-Phenylenediamine, Aldehyde/Carboxylic acid | Acid catalyst (e.g., p-TsOH) |
Formation of Schiff Bases and Related Imines
The primary amino group in this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.
The formation of the C=N double bond of the imine introduces a new point of structural diversity and can be a precursor for further chemical modifications. The general reaction is versatile, allowing for the use of a wide range of aromatic and aliphatic aldehydes and ketones.
| Amine | Carbonyl Compound | Conditions | Product Type |
| This compound | Benzaldehyde | Reflux in Ethanol | Aromatic Schiff Base |
| This compound | Acetone | Reflux in Methanol (B129727) | Aliphatic Schiff Base |
| This compound | Cyclohexanone | Toluene (B28343), Dean-Stark trap | Cycloaliphatic Schiff Base |
Organochalcogen-Tethered Methyl Anthranilates (e.g., Organodiselenides)
The synthesis of novel derivatives of methyl anthranilate incorporating organochalcogens, particularly selenium, has been a subject of scientific investigation. These efforts aim to create hybrid molecules that combine the structural features of methyl anthranilate with the biological properties of organoselenium compounds. mdpi.comresearchgate.net The incorporation of selenium can produce synergistic biological effects. researchgate.net
A series of new diselenide-tethered methyl anthranilate hybrids have been successfully synthesized with yields of up to 96%. mdpi.com The chemical structures of these novel compounds were confirmed using various spectroscopic methods. mdpi.comresearchgate.net One synthetic route involves the selenocyanation of methyl anthranilate, which proceeds with a high yield of 96%. mdpi.com For instance, methyl 2-amino-5-selenocyanatobenzoate was synthesized from methyl 2-aminobenzoate (B8764639) and triselenium dicyanide, which was prepared in situ from malononitrile (B47326) and selenium dioxide. mdpi.com This intermediate serves as a versatile building block for further derivatization.
From this selenocyanate (B1200272) intermediate, various organodiselenide hybrids can be prepared. For example, the reduction of dimethyl 5,5′-diselanediylbis(2-aminobenzoate) in the presence of halo derivatives can yield organic selenides. mdpi.com One such derivative, methyl 2-amino-5-((2-oxo-2-(phenylamino) ethyl) selanyl) benzoate (B1203000), was synthesized from dimethyl 5,5′-diselanediylbis (2-aminobenzoate) and 2-chloro-N-phenylacetamide, resulting in a 96% yield. mdpi.com
The table below summarizes the synthesis of selected organoselenium derivatives of methyl anthranilate.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Methyl 2-amino-5-selenocyanatobenzoate | Methyl 2-aminobenzoate, Malononitrile, Selenium dioxide | 96 | 118–119 | mdpi.commdpi.com |
| Methyl 2-acetamido-5-selenocyanatobenzoate | Methyl 2-amino-5-selenocyanatobenzoate, Acetic anhydride | 68 | 140–142 | mdpi.com |
| Methyl 2-amino-5-((2-oxo-2-(phenylamino) ethyl) selanyl) benzoate | Dimethyl 5,5′-diselanediylbis (2-aminobenzoate), 2-chloro-N-phenylacetamide | 96 | 126–128.5 | mdpi.com |
| Methyl 2-(2-(dicyanomethylene) hydrazinyl)-5-selenocyanatobenzoate | Methyl 2-amino-5-selenocyanatobenzoate, Malononitrile | 67 | 174–176 | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Derivatives
The synthesized organochalcogen-tethered methyl anthranilate derivatives have been evaluated for various biological activities, including antimicrobial, anticancer, and antioxidant properties, providing insights into their structure-activity relationships (SAR). mdpi.comresearchgate.net
The antimicrobial properties of these compounds were assessed against several microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comresearchgate.net Generally, the Gram-positive bacterium S. aureus and the fungus C. albicans were found to be more sensitive to these compounds than the Gram-negative bacterium E. coli. mdpi.com
SAR studies revealed that specific structural features significantly influence biological activity. For instance, methyl 2-amino-5-(methylselanyl) benzoate (referred to as OSe 14) demonstrated potent antifungal activity, comparable to the standard drug clotrimazole. mdpi.com This compound also showed significant antibacterial activity against both E. coli and S. aureus. mdpi.com In another study, azoic derivatives, the simple methyl ester (methyl 2-amino-5-selenocyanatobenzoate), and a phenoxy acetamide (B32628) derivative showed promising antimicrobial activity. mdpi.com
The anticancer potential of these derivatives was evaluated against liver (HepG2) and breast carcinoma cell lines. mdpi.comresearchgate.net The anticancer effects were more pronounced in the HepG2 cells. mdpi.commdpi.com The compound OSe 14 was identified as the most cytotoxic agent against HepG2 cells, with an IC50 value of 3.57 ± 0.1 µM, which is more potent than the conventional chemotherapy drug Adriamycin (IC50 = 4.50 ± 0.2 µM). mdpi.com Its therapeutic index of 17 suggests a degree of selectivity and safety. mdpi.com Other organoselenocyanate derivatives also showed noteworthy anti-HepG2 cytotoxic patterns. mdpi.com
The antioxidant activities were assessed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.com The OSe 14 compound and dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (referred to as OSe 5) exhibited strong radical scavenging activities, with percentages reaching up to 96% and 92% in the ABTS and DPPH assays, respectively. mdpi.com These values are comparable to the 95% scavenging activity of the standard antioxidant, vitamin C. mdpi.com
The following table presents the biological activity data for key organoselenium-methyl anthranilate derivatives.
| Compound | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Methyl 2-amino-5-(methylselanyl) benzoate (OSe 14) | Antifungal, Antibacterial, Anticancer, Antioxidant | Antifungal activity similar to clotrimazole; Most cytotoxic against HepG2 cells (IC50 = 3.57 µM); High radical scavenging activity (96% in ABTS assay). | mdpi.com |
| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) (OSe 5) | Antioxidant | Promising radical scavenging activity (91% in DPPH assay). | mdpi.com |
| Methyl 2-amino-5-selenocyanatobenzoate | Antimicrobial, Anticancer | Good antimicrobial activity against C. albicans and S. aureus; Showed interesting anti-HepG2 cytotoxic patterns. | mdpi.com |
| Azoic and Phenoxy Acetamide Derivatives | Antimicrobial | Showed promising antimicrobial activity. | mdpi.com |
These findings indicate that the organoselenium moiety is a critical pharmacophore and that modifications to the anthranilate scaffold can significantly modulate the biological profile of the resulting compounds. mdpi.com
Applications in Non Clinical Academic Research
Utility as a Versatile Synthetic Building Block
The structure of Methyl 2-amino-3-chloro-5-iodobenzoate is particularly amenable to organic synthesis. The presence of an amino group, a methyl ester, and two different halogen atoms (chlorine and iodine) on the aromatic ring provides multiple reactive sites. This multi-functionality allows chemists to use it as a foundational component for constructing more elaborate molecules. Such compounds are often referred to as "building blocks" in the context of medicinal and materials chemistry.
As a precursor, this compound is a valuable starting material for synthesizing complex organic compounds. Halogenated aminobenzoates are recognized as versatile materials for producing pharmaceuticals. The differential reactivity of the C-I and C-Cl bonds is particularly advantageous, enabling chemists to perform selective chemical transformations. For instance, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different molecular fragments at specific positions. This regioselectivity is a cornerstone of modern advanced organic synthesis.
The strategic placement of its functional groups makes this compound a key intermediate in the synthesis of complex heterocyclic systems. The ortho-amino ester moiety is a classic precursor to fused heterocyclic rings like quinazolinones, which are prominent scaffolds in medicinal chemistry. By first modifying the iodo and chloro positions and then cyclizing the amino ester group, researchers can assemble intricate, three-dimensional molecular architectures that would be difficult to create otherwise. This step-wise approach, facilitated by intermediates like this compound, is fundamental to building libraries of novel compounds for drug discovery programs.
Substrates with multiple, differentially reactive sites are often used to test and refine new synthetic reactions. While specific studies detailing the use of this compound for the development of new reaction methodologies are not prominently documented in the reviewed literature, its structure makes it an ideal candidate for such work. Researchers developing new catalysts or reaction conditions for selective C-I or C-Cl bond activation could use this molecule as a benchmark substrate to demonstrate the efficacy and selectivity of their new methods.
Investigation of In Vitro Biological Activities for Mechanistic Understanding
Beyond its role in synthesis, this compound and its derivatives are studied for their effects on biological systems in controlled laboratory settings (in vitro). These studies are not for therapeutic purposes but aim to understand the fundamental mechanisms of biological pathways.
The evaluation of small molecules as enzyme inhibitors is a common strategy to identify tools for studying enzyme function and to find potential starting points for drug development. However, based on the available scientific literature, specific studies investigating the inhibitory activity of this compound against acetylcholinesterase (AChE) or carbonic anhydrase (CA) have not been reported. The investigation of halo-substituted aromatic compounds against other enzymes, such as urease, has been documented for different molecular scaffolds.
In the field of cancer research, small molecules are often tested for their ability to kill cancer cells or inhibit their growth. These cytotoxicity assays help identify compounds that interfere with critical cellular processes like proliferation and survival. Derivatives of related 2-aminothiazole (B372263) structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain novel nitrogenous heterocyclic compounds have shown significant cytotoxic activity against cell lines such as the triple-negative breast cancer line MDA-MB-231, with studies measuring their half-maximal inhibitory concentration (IC₅₀) to quantify potency. Such assays can reveal that a compound induces apoptosis (programmed cell death), providing a valuable tool to probe the molecular machinery of cell death pathways.
While specific IC₅₀ data for this compound is not detailed in the available literature, its utility as a synthetic building block suggests it could be a precursor for novel compounds that are subsequently evaluated in such assays.
Antimicrobial Activity Evaluation
A thorough review of scientific databases and academic journals indicates that there are no published studies specifically investigating the antimicrobial activity of this compound. Research on the antimicrobial properties of structurally related compounds, such as those containing a halogenated benzene (B151609) ring, is available. However, direct evaluation of this specific methyl ester against bacterial or fungal strains has not been reported. Therefore, its potential efficacy as an antimicrobial agent remains undetermined.
Table 1: Antimicrobial Activity Data for this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|
Antioxidant Capacity Assessments
Similarly, there is a notable absence of research focused on the antioxidant capacity of this compound. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or ferric reducing antioxidant power (FRAP) assays, have not been applied to this compound in any published research. Consequently, its ability to neutralize free radicals and mitigate oxidative stress is currently unknown.
Table 2: Antioxidant Capacity Data for this compound
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging Activity | Data Not Available |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. Despite the utility of this method in drug discovery and molecular biology, no molecular docking studies featuring this compound have been published. The interaction of this compound with specific biological targets, such as enzymes or receptors, has not been computationally modeled or reported in academic literature. Therefore, its potential as a ligand for any specific protein target is yet to be explored.
Table 3: Molecular Docking Simulation Data for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate and its derivatives is likely to move towards more sustainable and efficient methodologies. Current synthetic strategies for similar polysubstituted aminobenzoates often rely on multi-step processes that may involve harsh reaction conditions and the generation of significant chemical waste.
A promising area of exploration is the use of late-stage functionalization techniques. These methods would allow for the introduction of the chloro and iodo substituents onto a pre-formed methyl aminobenzoate scaffold with high regioselectivity. This approach could provide a more flexible and efficient route to a variety of halogenated derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, higher overall yield. | Development of compatible catalytic systems for sequential reactions. |
| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability. | Design of microreactors suitable for handling reactive intermediates. |
| Late-Stage Functionalization | Increased synthetic flexibility, rapid access to derivatives. | Discovery of regioselective halogenation methods for complex molecules. |
Advanced Spectroscopic Probes for Structural Dynamics
A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic techniques. While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer insights into the molecule's dynamic behavior and intermolecular interactions.
Future research should employ techniques such as two-dimensional NMR (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations. Solid-state NMR could provide valuable information about the crystalline packing and polymorphism of the compound.
Furthermore, ultrafast laser spectroscopy could be used to study the excited-state dynamics of the molecule, which is particularly relevant given the presence of heavy atoms like iodine that can influence photophysical processes. Techniques like transient absorption spectroscopy could reveal the lifetimes of excited states and the pathways of energy relaxation.
| Spectroscopic Technique | Information Gained | Research Application |
| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals, conformational analysis. | Detailed structural elucidation of derivatives and reaction products. |
| Solid-State NMR | Crystalline packing, polymorphism, intermolecular interactions in the solid state. | Characterization of solid-state properties for materials science applications. |
| Ultrafast Laser Spectroscopy | Excited-state dynamics, photophysical properties. | Understanding the molecule's response to light for potential optoelectronic applications. |
Deeper Dive into Reaction Mechanisms via Computational Chemistry
Computational chemistry offers a powerful tool for elucidating the reaction mechanisms involving this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state geometries and energies, and predict reaction outcomes.
Future computational studies could focus on understanding the regioselectivity of further electrophilic aromatic substitution reactions on the benzene (B151609) ring. The existing substituents (amino, chloro, iodo, and methyl ester) exert competing electronic and steric effects, and computational models can help to predict the most likely sites of reaction under different conditions.
Moreover, computational methods can be used to predict the spectroscopic properties of the molecule, such as its NMR chemical shifts and vibrational frequencies. sns.it This can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signature.
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms of further substitutions. | Prediction of transition state energies and product distributions. |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption and emission spectra. | Correlation of molecular structure with photophysical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and intermolecular interactions. | Understanding the influence of halogen bonding on crystal packing. |
Design and Synthesis of New Chemical Entities with Tuned Properties
This compound serves as a versatile scaffold for the design and synthesis of new chemical entities with tailored properties. The presence of multiple functional groups—an amine, a methyl ester, and two different halogens—provides numerous handles for chemical modification.
Future research in this area could involve the derivatization of the amino group to form amides, sulfonamides, or other nitrogen-containing functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, or used as a handle for conjugation to other molecules.
The carbon-iodine bond is particularly amenable to cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This would allow for the introduction of a wide range of substituents at the 5-position of the benzene ring, leading to the creation of novel compounds with potentially interesting biological or material properties.
| Derivatization Site | Reaction Type | Potential New Chemical Entities |
| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |
| Methyl Ester | Hydrolysis, Amidation | Carboxylic acids, Amides |
| Iodo Group | Suzuki Coupling | Biaryl compounds |
| Iodo Group | Sonogashira Coupling | Aryl-alkyne conjugates |
Expanding the Scope of Applications as a Research Tool
Beyond its potential as a synthetic intermediate, this compound and its derivatives could find applications as specialized research tools in various areas of chemistry and biology. The presence of a heavy iodine atom makes it a candidate for use as a heavy-atom derivative in X-ray crystallography for phasing purposes.
Furthermore, the strategic placement of substituents on the aromatic ring could lead to the development of novel molecular probes. For example, the introduction of a fluorescent moiety could result in a sensor for specific analytes or biological environments. The unique electronic properties conferred by the halogen substituents could also be exploited in the design of new organocatalysts or ligands for transition metal catalysis.
The exploration of this compound as a building block in medicinal chemistry is another promising avenue. fluorochem.co.uk The halogenated aminobenzoate scaffold is found in a number of biologically active molecules, and derivatives of this compound could be synthesized and screened for a variety of therapeutic activities.
| Application Area | Potential Use | Rationale |
| X-ray Crystallography | Heavy-atom derivative for phasing. | The presence of a heavy iodine atom facilitates the determination of crystal structures. |
| Molecular Probes | Fluorescent sensors for specific analytes. | The scaffold allows for the attachment of fluorophores and recognition elements. |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules. | The substituted aminobenzoate motif is a known pharmacophore. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-3-chloro-5-iodobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding benzoic acid derivative using methanol and a chlorinating agent (e.g., oxalyl chloride). For example, a similar esterification procedure involves refluxing 2-hydroxy-5-iodobenzoic acid with oxalyl chloride in methanol, achieving near-quantitative yields after purification . Critical variables include temperature control (0°C initial cooling to prevent side reactions) and stoichiometric ratios of the chlorinating agent. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) is recommended for purity >97% .
Q. What safety protocols are essential for handling iodinated benzoate derivatives?
- Methodological Answer : Due to the iodine substituent’s volatility and potential photodegradation, store the compound in amber glassware under inert gas (N₂/Ar) at 2–8°C . Handling requires PPE (nitrile gloves, lab coat) and fume hood use to avoid inhalation. Waste disposal must follow halogenated organic waste guidelines, with neutralization via sodium thiosulfate to mitigate iodine release .
Q. Which analytical techniques are most reliable for confirming purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC-UV/Vis (C18 column, methanol/water mobile phase) to assess purity (>97% by area normalization).
- ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to verify substituent positions (e.g., methyl ester peak at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- FT-IR for functional groups (C=O ester stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (Cl, I, NH₂) influence regioselective reactions in this compound?
- Methodological Answer : The iodine atom’s large size and electron-withdrawing nature direct electrophilic substitution to the para position relative to the NH₂ group. Computational modeling (DFT at B3LYP/6-31G*) can predict reactivity trends, while experimental validation involves competitive coupling reactions (e.g., Suzuki-Miyaura with substituted arylboronic acids). Compare kinetic data with analogs like 3-Chloro-5-iodobenzonitrile (CAS 289039-30-1) to isolate electronic vs. steric contributions .
Q. How can contradictions in reported spectroscopic data for halogenated benzoates be resolved?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or trace impurities. Standardize measurements using deuterated solvents and internal standards (e.g., TMS). For example, conflicting aromatic proton shifts in literature can be addressed by spiking with a reference compound (e.g., Methyl 2-bromo-5-methoxybenzoate) and re-running 2D NMR (COSY, HSQC) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What experimental designs mitigate decomposition during catalytic applications (e.g., cross-coupling)?
- Methodological Answer : Under Pd catalysis, the NH₂ group may coordinate with metals, leading to dehalogenation. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
